1-(5-Hydroxypentyl)-3-n-pentylurea
Beschreibung
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-(5-hydroxypentyl)-3-pentylurea |
InChI |
InChI=1S/C11H24N2O2/c1-2-3-5-8-12-11(15)13-9-6-4-7-10-14/h14H,2-10H2,1H3,(H2,12,13,15) |
InChI-Schlüssel |
IZIGZGJNLNUPCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)NCCCCCO |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Urea Derivatives with Modified Alkyl Chains
A key group of analogs includes urea derivatives with varying alkyl chain lengths and substituents (Table 1). For example:
- 1-(12-Hydroxydodec-5(Z)-enyl)-3-n-pentylurea (39) : Features a longer 12-carbon chain with a hydroxyl group and a double bond, synthesized via tert-butyldiphenylsilyl (TBDPS) protection and deprotection .
- 1-(12-Bromododec-5(Z)-enyl)-3-n-pentylurea (40) : Brominated analog of 39 , prepared using CBr₄/PPh₃, with increased polarity (Rf = 0.60 vs. 39 ’s Rf ≈ 0.60 in EtOAc/hexanes) .
- 1-(12-Cyanododec-5(Z)-enyl)-3-n-pentylurea (41): Cyano-substituted derivative, synthesized via bromide displacement with KCN, showing reduced Rf (0.45) due to higher polarity .
Table 1. Comparison of Urea Derivatives
| Compound | Chain Length | Substituent | Melting Point (°C) | TLC Rf (EtOAc/hexanes) |
|---|---|---|---|---|
| 1-(5-Hydroxypentyl)-3-n-pentylurea | 5 | -OH | Not reported | Not reported |
| 39 | 12 | -OH, C=C | Not reported | ~0.60 |
| 40 | 12 | -Br, C=C | 46.7–46.8 | ~0.60 |
| 41 | 12 | -CN, C=C | 56–57 | ~0.45 |
Key Observations :
- Longer alkyl chains (e.g., 12 vs. 5 carbons) increase hydrophobicity but may reduce solubility in polar solvents.
- Polar substituents (e.g., -Br, -CN) lower melting points and alter chromatographic mobility compared to hydroxyl groups .
Hydroxypentyl-Containing Compounds in Other Contexts
- Synthetic Cannabinoid Metabolites: JWH-018 N-(4-hydroxypentyl) and JWH-122 N-(5-hydroxypentyl): These amide-based metabolites are structurally distinct but share the hydroxypentyl moiety. The position of the hydroxyl group (4 vs. 5) affects metabolic pathways and detection in urinalysis . 1-(5-Hydroxypentyl)-3-n-pentylurea differs in its urea core, which may confer greater metabolic stability compared to labile amide bonds in JWH metabolites .
- Glutarimide Synthesis: describes a 5-hydroxypentyl intermediate in the synthesis of lupinine.
Physicochemical and Analytical Considerations
- Chromatography: The absence of TLC data for 1-(5-Hydroxypentyl)-3-n-pentylurea limits direct comparison, but analogs suggest hydroxyl groups increase polarity (lower Rf in nonpolar solvents).
- Solubility : Shorter alkyl chains (5 vs. 12 carbons) likely improve aqueous solubility, critical for bioavailability in drug design.
Vorbereitungsmethoden
Reaction Mechanism
This method involves the direct reaction of 5-hydroxypentylamine with n-pentyl isocyanate under anhydrous conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.
Experimental Protocol
Synthesis Steps
Key Data
-
Reagents : Methyl 5-hydroxypentanoate (1.0 equiv), hydrazine hydrate (2.0 equiv), triphosgene (0.5 equiv).
Method 3: One-Pot Condensation
Procedure Overview
A one-pot approach combines 5-hydroxypentanol, n-pentylamine, and urea under acidic catalysis.
Optimization Parameters
Performance Metrics
Method 4: Carbamate Activation
Strategy
5-Hydroxypentylamine is first converted to a carbamate using methyl chloroformate, followed by reaction with n-pentylamine.
Critical Steps
Chromatography
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Cost |
|---|---|---|---|---|
| Isocyanate-Amine | 78–85 | >95 | Moderate | High |
| Hydrazide Route | 65–72 | 90–93 | High | Moderate |
| One-Pot | 60–68 | 85–88 | Low | Low |
| Carbamate Activation | 70–75 | 92–94 | Moderate | High |
Key Trade-offs : The isocyanate method offers high yields but requires hazardous reagents. The one-pot approach is cost-effective but yields lower-purity products .
Q & A
Q. How should researchers validate computational models predicting the compound’s physicochemical properties?
- Compare predicted logP, pKa, and solubility (e.g., from ChemAxon or Schrödinger) with experimental data. Use Bland-Altman plots to assess bias. Cross-validate with leave-one-out (LOO) or k-fold methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
